molecular formula C16H22BClO4 B2871871 3-Chloro-5-(2-methoxycarbonylethyl)phenylboronic acid pinacol ester CAS No. 2377607-07-1

3-Chloro-5-(2-methoxycarbonylethyl)phenylboronic acid pinacol ester

Cat. No.: B2871871
CAS No.: 2377607-07-1
M. Wt: 324.61
InChI Key: KRTVVHQFLHURFF-UHFFFAOYSA-N
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Description

3-Chloro-5-(2-methoxycarbonylethyl)phenylboronic acid pinacol ester (CAS 2377607-07-1) is a high-purity boronic ester derivative supplied with a typical purity of 98% . This compound, with the molecular formula C₁₆H₂₂BClO₄ and a molecular weight of 324.6 g/mol, is also known as Methyl 3-[3-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate . Its structure incorporates both a pinacol boronate ester, which is crucial for Suzuki-Miyaura cross-coupling reactions, and a methoxycarbonylethyl side chain, offering a versatile handle for further synthetic modification. The primary research value of this compound lies in its dual functionality. It serves as a key synthetic building block in organic chemistry, particularly in palladium-catalyzed cross-coupling reactions to form biaryl bonds, a fundamental transformation in pharmaceutical and materials science research. Furthermore, its structural features make it a promising candidate for the development of advanced responsive materials. Recent research highlights the application of similarly structured phenylboronic acid pinacol esters in the creation of reactive oxygen species (ROS)-responsive drug delivery systems . In such systems, the boronic ester bond is cleaved in the presence of high ROS concentrations—a hallmark of inflammatory disease microenvironments—enabling targeted drug release at the site of pathology . This mechanism is being explored for treating conditions like periodontitis, where phenylboronic acid pinacol ester-functionalized nanoparticles demonstrate smart, stimulus-responsive therapeutic release . Researchers can leverage this compound to develop novel polymers, probes, and nanocarriers that respond to specific oxidative stress conditions. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

methyl 3-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BClO4/c1-15(2)16(3,4)22-17(21-15)12-8-11(9-13(18)10-12)6-7-14(19)20-5/h8-10H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRTVVHQFLHURFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)CCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. One common method involves the reaction of 3-chlorophenylboronic acid with an appropriate methoxycarbonyl-containing reagent under specific reaction conditions, such as the use of a palladium catalyst and a suitable solvent.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow chemistry and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-(2-methoxycarbonylethyl)phenylboronic acid pinacol ester can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding phenolic derivatives.

  • Reduction: Reduction reactions can be performed to convert the boronic acid group to a different functional group.

  • Substitution: The compound can participate in substitution reactions, where the chloro group or the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed:

  • Oxidation: Phenolic derivatives.

  • Reduction: Alcohols or other reduced derivatives.

  • Substitution: Derivatives with different functional groups replacing the original chloro or boronic acid groups.

Scientific Research Applications

3-Chloro-5-(2-methoxycarbonylethyl)phenylboronic acid pinacol ester is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

  • Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

  • Biology: Employed in the study of enzyme inhibitors and biological probes.

  • Medicine: Investigated for its potential use in drug discovery and development.

  • Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 3-Chloro-5-(2-methoxycarbonylethyl)phenylboronic acid pinacol ester exerts its effects depends on the specific application. In general, the compound can act as a ligand, forming complexes with metal ions, or as a precursor in various chemical reactions. The molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights structural differences among key analogues:

Compound Name (CAS) Substituents Molecular Formula Molecular Weight Key Functional Features
Target Compound (2377607-07-1) 3-Cl, 5-(2-methoxycarbonylethyl) C₁₆H₂₁BClO₅ 331.60 Ester side chain enhances polarity
3-Chloro-4-ethoxy-5-fluoro (1668474-08-5) 3-Cl, 4-OCH₂CH₃, 5-F C₁₄H₁₉BClFO₃ 300.56 Ethoxy and fluoro groups modulate electronic effects
3-Chloro-5-(ethoxycarbonylmethoxy) (1218789-47-9) 3-Cl, 5-(ethoxycarbonylmethoxy) C₁₆H₂₁BClO₆ 361.59 Ether-linked ester for increased hydrophilicity
3-(Trifluoromethyl)-5-fluoro (627525-87-5) 3-CF₃, 5-F C₁₃H₁₅BF₄O₂ 290.06 Strong electron-withdrawing CF₃ group
4-Cl-2-F-5-(2-methoxyethoxy) (1256360-21-0) 4-Cl, 2-F, 5-(OCH₂CH₂OCH₃) C₁₅H₂₀BClFO₄ 353.58 Methoxyethoxy chain enhances solubility
5-Cl-2-Me-4-CF₃ (1073353-97-5) 5-Cl, 2-CH₃, 4-CF₃ C₁₄H₁₆BClF₃O₂ 327.54 Steric hindrance from methyl and CF₃ groups

Solubility Trends

  • General Solubility of Pinacol Esters: Pinacol esters exhibit superior solubility in polar solvents (e.g., chloroform, 3-pentanone) compared to parent boronic acids . For example, the target compound’s solubility in chloroform is expected to align with the high solubility observed for other pinacol esters (e.g., >50% w/w at 25°C) .
  • Impact of Substituents: The methoxycarbonylethyl group in the target compound may slightly reduce solubility in non-polar solvents (e.g., methylcyclohexane) due to increased polarity, similar to azaesters . Compounds with trifluoromethyl groups (e.g., 627525-87-5) show lower solubility in hydrocarbons due to enhanced polarity and steric effects .

Reactivity in Cross-Coupling Reactions

  • Electron-Withdrawing Effects : The chlorine substituent in the target compound activates the boron center for Suzuki reactions by withdrawing electron density, similar to analogues like 1668474-08-5 .
  • Steric Considerations : Bulky groups (e.g., CF₃ in 1073353-97-5) may slow reaction kinetics, whereas linear side chains (e.g., methoxycarbonylethyl in the target) offer a balance between reactivity and solubility .

Key Research Findings

Solubility-Reactant Compatibility : Pinacol esters with polar substituents (e.g., methoxycarbonylethyl) are ideal for reactions in chloroform or acetone, whereas analogues with hydrophobic groups (e.g., CF₃) require solvents like THF .

Synthetic Utility : The target compound’s dual functional groups (Cl and ester) enable sequential functionalization, a feature less accessible in simpler analogues like 627525-87-5 .

Thermodynamic Stability : Wilson and NRTL models confirm that solubility trends correlate with solvent polarity, with deviations arising from specific substituent-solvent interactions .

Biological Activity

3-Chloro-5-(2-methoxycarbonylethyl)phenylboronic acid pinacol ester (CAS Number: 2377607-07-1) is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Boronic acids and their derivatives are known for their diverse applications, including anti-cancer, antibacterial, and antiviral properties. This article reviews the biological activity of this specific compound, supported by relevant research findings and data.

  • Molecular Formula : C₁₆H₂₂BClO₄
  • Molecular Weight : 324.61 g/mol
  • Structure : The compound features a chloro-substituted phenyl ring and a methoxycarbonylethyl side chain, which may influence its biological interactions.

Boronic acids typically interact with biological targets through reversible covalent bonding with diols, which can modulate enzymatic activities and cellular pathways. The specific mechanisms of action for this compound are still under investigation, but several studies highlight its potential in drug delivery systems and therapeutic applications.

Anticancer Activity

Research indicates that boronic acids can exhibit anticancer properties by inhibiting proteasomal activity or modulating signaling pathways involved in cell proliferation. For instance, the introduction of boronic acid moieties into drug structures has been shown to enhance their selectivity and efficacy against cancer cells .

Antibacterial Properties

The antibacterial activity of phenylboronic acid derivatives has been documented, particularly in the context of drug-resistant bacterial strains. Studies suggest that these compounds can disrupt bacterial cell wall synthesis or interfere with metabolic pathways .

Drug Delivery Systems

A recent study developed a reactive oxygen species (ROS)-responsive drug delivery system utilizing phenylboronic acid pinacol ester for curcumin encapsulation. This system demonstrated enhanced cellular uptake and targeted release in inflammatory environments, indicating the potential application of this compound in treating diseases like periodontitis .

Case Studies

StudyPurposeFindings
ROS-responsive drug delivery systemTo evaluate the efficacy of curcumin-loaded nanoparticlesEnhanced anti-inflammatory effects and targeted release in ROS environments
Anticancer activity assessmentTo determine the cytotoxic effects on various cancer cell linesSignificant inhibition of cell proliferation observed

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